(5-Hydroxypyridin-3-yl)boronic acid
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Overview
Description
“(5-Hydroxypyridin-3-yl)boronic acid” is a heterocyclic compound . It has a molecular weight of 138.92 . It is a solid substance that is stored at -20°C . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .
Molecular Structure Analysis
The InChI code for “(5-Hydroxypyridin-3-yl)boronic acid” is1S/C5H6BNO3/c8-5-1-4 (6 (9)10)2-7-3-5/h1-3,8-10H
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
Boron-catalysed amidation reactions have been studied in detail . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .Physical And Chemical Properties Analysis
“(5-Hydroxypyridin-3-yl)boronic acid” has a boiling point of 530.5±60.0 C at 760 mmHg . It is a solid substance that is stored at -20°C .Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The process involves the use of a palladium catalyst and an organoboron reagent under mild and functional group tolerant reaction conditions .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Sensing Applications
- Application : Boronic acids, including “(5-Hydroxypyridin-3-yl)boronic acid”, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Method : These sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
3. Preparation of PET Radioligand
- Application : “(5-Hydroxypyridin-3-yl)boronic acid” is used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
4. Synthesis of Pyridinylboronic Acids and Esters
- Application : This compound is used in the synthesis of (un)substituted pyridinylboronic acids and esters .
- Method : The synthesis involves a Pd-catalysed cross-coupling reaction .
- Results : The method provides a variety of (un)substituted pyridinylboronic acids and esters .
5. Preparation of Linear Poly (Phenylpyridyl) Chains
- Application : “(5-Hydroxypyridin-3-yl)boronic acid” is used in the preparation of new linear poly (phenylpyridyl) chains .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
6. Synthesis of Pyridylmethyl Pyridine Derivatives
- Application : This compound is used as a starting material in the synthesis of pyridylmethyl pyridine derivatives as potent 11β-hydroxylase (CPY11B1) inhibitors .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
7. Synthesis of Anthracene Based Bis-Pyridine Ligand
- Application : This compound is used to synthesize anthracene based bis-pyridine ligand (L), which is employed in the preparation of fluorescent M 2 L 4 type capsules (M= Pt, Zn, Pd, Cu, Ni, Co, and Mn) .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
8. Preparation of Oligopyridyl Foldamers
- Application : “(5-Hydroxypyridin-3-yl)boronic acid” is used in the preparation of oligopyridyl foldamers as mimics of a-helix twist .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
9. Preparation of Therapeutic Enzymatic and Kinase Inhibitors and Receptor Antagonists
- Application : This compound is used in the preparation of many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are also not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-hydroxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJJCLRXUCETJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718331 |
Source
|
Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypyridin-3-yl)boronic acid | |
CAS RN |
1208308-11-5 |
Source
|
Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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